- Preparation of quinazoline derivatives and their use in the treatment of ocular disorders, World Intellectual Property Organization, , ,

Cas no 959237-68-4 (7-bromo-2,4-dichloro-quinazoline)

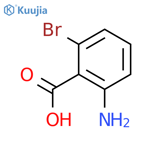

959237-68-4 structure

Produktname:7-bromo-2,4-dichloro-quinazoline

CAS-Nr.:959237-68-4

MF:C8H3BrCl2N2

MW:277.932818651199

MDL:MFCD09954890

CID:1027620

PubChem ID:34176248

7-bromo-2,4-dichloro-quinazoline Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 7-Bromo-2,4-dichloroquinazoline

- 2,4-DICHLORO-7-BROMOQUINAZOLINE

- 7-Bromo-2,4-dichloroquizoline

- 7-bromo-2,4-dichioro-quinazoline

- 7-bromo-2,4-dichloro-quinazoline

- PubChem20944

- RDCSNKDVAPJWGR-UHFFFAOYSA-N

- Quinazoline, 7-bromo-2,4-dichloro-

- TRA0051196

- PB19068

- VZ22528

- SY007273

- BC004611

- AB1000938

- W9790

- ST24029893

- 7-Bromo-2,4-dichloroquinazoline (ACI)

-

- MDL: MFCD09954890

- Inchi: 1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H

- InChI-Schlüssel: RDCSNKDVAPJWGR-UHFFFAOYSA-N

- Lächelt: ClC1N=C2C(C=CC(=C2)Br)=C(Cl)N=1

Berechnete Eigenschaften

- Genaue Masse: 275.88600

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 0

- Komplexität: 193

- Topologische Polaroberfläche: 25.8

Experimentelle Eigenschaften

- PSA: 25.78000

- LogP: 3.69910

7-bromo-2,4-dichloro-quinazoline Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H332-H335

- Warnhinweis: P261-P280-P305+P351+P338

- Lagerzustand:Inert atmosphere,2-8°C

7-bromo-2,4-dichloro-quinazoline Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

7-bromo-2,4-dichloro-quinazoline Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-317107-2.5g |

7-bromo-2,4-dichloroquinazoline |

959237-68-4 | 95.0% | 2.5g |

$85.0 | 2025-03-19 | |

| Chemenu | CM104427-10g |

7-bromo-2,4-dichloroquinazoline |

959237-68-4 | 97% | 10g |

$272 | 2024-07-18 | |

| Enamine | EN300-317107-1.0g |

7-bromo-2,4-dichloroquinazoline |

959237-68-4 | 95.0% | 1.0g |

$69.0 | 2025-03-19 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-25g |

7-Bromo-2,4-dichloroquinazoline |

959237-68-4 | >95% | 25g |

¥2500.00 | 2024-07-09 | |

| Enamine | EN300-317107-0.25g |

7-bromo-2,4-dichloroquinazoline |

959237-68-4 | 95.0% | 0.25g |

$35.0 | 2025-03-19 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-0.25g |

7-Bromo-2,4-dichloroquinazoline |

959237-68-4 | >95% | 0.25g |

¥67.00 | 2024-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-10g |

7-Bromo-2,4-dichloroquinazoline |

959237-68-4 | >95% | 10g |

¥1125.00 | 2024-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-100g |

7-Bromo-2,4-dichloroquinazoline |

959237-68-4 | >95% | 100g |

¥10000.00 | 2024-07-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00660-1G |

7-bromo-2,4-dichloro-quinazoline |

959237-68-4 | 97% | 1g |

¥ 554.00 | 2023-04-12 | |

| Chemenu | CM104427-5g |

7-bromo-2,4-dichloroquinazoline |

959237-68-4 | 97% | 5g |

$138 | 2024-07-18 |

7-bromo-2,4-dichloro-quinazoline Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Triphenylphosphine oxide Solvents: Chlorobenzene ; 0 °C; 0.5 h, rt

1.2 5 h, 120 °C; cooled; 18 h, rt

1.2 5 h, 120 °C; cooled; 18 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Triphenylphosphine oxide Solvents: Chlorobenzene ; 0 °C; 0.5 h, rt

1.2 5 h, 120 °C; cooled; 18 h, rt

1.2 5 h, 120 °C; cooled; 18 h, rt

Referenz

- Preparation of functionalized quinazoline compounds as heparanase inhibitors and use thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; rt; 4 h, 100 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referenz

- Preparation of nucleotides as CD73 inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; rt; 36 h, reflux

Referenz

- Morpholinylquinazolines as DNA-PK inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 12 h, 130 °C

Referenz

- Preparation of substituted 5-(quinazolin-2-yl)pyrimidin-2-amine derivatives useful as PI3K/mTOR inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- An allosteric modulator binds to a conformational hub in the β2 adrenergic receptor, Nature Chemical Biology, 2020, 16(7), 749-755

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 4 h, reflux

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referenz

- Preparation of quinazoline nucleotides as CD73 inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 16 h, 0 °C → 110 °C

1.2 Solvents: Water ; 30 min, cooled

1.2 Solvents: Water ; 30 min, cooled

Referenz

- Triazoloquinazolines as diacylglycerol kinase modulating compounds and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 3 h, rt → 200 °C; 200 °C → 80 °C

1.2 Reagents: Water ; 80 °C

1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 4 h, 120 °C

1.2 Reagents: Water ; 80 °C

1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 4 h, 120 °C

Referenz

- Synthesis, Inhibitory Activity and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core, ACS Medicinal Chemistry Letters, 2021, 12(4), 610-616

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 6 - 24 h, reflux

Referenz

- Characterizing the antimicrobial activity of N2,N4-disubstituted quinazoline-2,4-diamines toward multidrug-resistant Acinetobacter baumannii, Antimicrobial Agents and Chemotherapy, 2017, 61(6),

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 12 h, 130 °C

Referenz

- Preparation of morpholinylheteroarylquinazolinylphenylcarbonylphenylurea derivatives and analogs for use as dual PI3K/mTOR inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 4 h, 100 °C; 100 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referenz

- Heterocyclic compounds as PRMT5 inhibitors and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: N,N-Diethylaniline , Phosphorus oxychloride ; 4 h, reflux

Referenz

- Discovery and SAR of a novel series of Natriuretic Peptide Receptor-A (NPR-A) agonists, Bioorganic & Medicinal Chemistry Letters, 2017, 27(21), 4904-4907

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 3 h, rt → 200 °C; cooled

1.2 Reagents: Water

1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 6 - 24 h, reflux; cooled

1.4 Reagents: Water ; 0 °C

1.2 Reagents: Water

1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 6 - 24 h, reflux; cooled

1.4 Reagents: Water ; 0 °C

Referenz

- Preparation of quinazolinediamine derivatives for use as antibiotics, United States, , ,

7-bromo-2,4-dichloro-quinazoline Raw materials

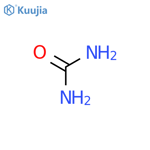

- Urea

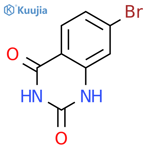

- 7-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione

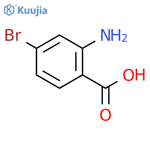

- 2-Amino-4-bromobenzoic acid

- 2-Amino-6-bromobenzoic acid

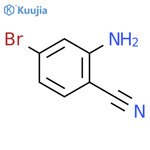

- 2-Amino-4-bromobenzonitrile

7-bromo-2,4-dichloro-quinazoline Preparation Products

7-bromo-2,4-dichloro-quinazoline Verwandte Literatur

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280

959237-68-4 (7-bromo-2,4-dichloro-quinazoline) Verwandte Produkte

- 340825-20-9(Ethyl 2-(3-chloro-4-fluorophenyl)acetate)

- 1483837-83-7([1-(Methoxymethyl)cyclopentyl]methanesulfonamide)

- 1567123-84-5(1-(2-methylfuran-3-yl)pentane-1,3,4-trione)

- 2228478-96-2(3-2-chloro-6-(trifluoromethyl)phenyl-2-hydroxypropanoic acid)

- 111478-86-5(4-Oxo Etodolac)

- 1040670-02-7([5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate)

- 2141610-50-4(3-{(benzyloxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid)

- 1227210-35-6(1-Bromo-4-fluoro-2-methyl-3-nitrobenzene)

- 2228260-84-0(tert-butyl 3-(3-amino-1,1-difluoropropan-2-yl)piperidine-1-carboxylate)

- 2986-20-1(Carbamimidothioic acid,ethyl ester)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:959237-68-4)7-bromo-2,4-dichloro-quinazoline

Reinheit:99%

Menge:10g

Preis ($):204.0